

# In-Depth Technical Guide: Spectral Analysis of Tert-butyl Cyclohexanecarboxylate

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## Compound of Interest

Compound Name: *Tert-butyl cyclohexanecarboxylate*

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This technical guide provides a comprehensive overview of the spectral data for **tert-butyl cyclohexanecarboxylate**, a key intermediate in organic synthesis. This document details the experimental protocols for its synthesis and the acquisition of its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Synthesis of Tert-butyl Cyclohexanecarboxylate

A detailed experimental protocol for the synthesis of **tert-butyl cyclohexanecarboxylate** is provided below.

## Experimental Protocol: Synthesis from S-tert-butyl cyclohexanecarbothioate

Materials:

- S-tert-butyl cyclohexanecarbothioate
- tert-butyl alcohol
- Anhydrous acetonitrile
- Mercury(II) trifluoroacetate

- Hexane
- Aqueous saturated sodium chloride
- Anhydrous sodium sulfate
- Neutral alumina
- Chloroform

Procedure:

- A 500-mL round-bottomed flask equipped with a magnetic stirring bar is flushed with nitrogen.
- The flask is charged with 5.56 g (0.028 mol) of S-tert-butyl cyclohexanecarbothioate, 5.55 g (0.075 mol) of tert-butyl alcohol, and 250 mL of anhydrous acetonitrile.
- The mixture is stirred vigorously, and 23.7 g (0.056 mol) of mercury(II) trifluoroacetate is added in one portion.
- The resulting mixture is stirred vigorously for 45 minutes.
- The reaction mixture is then concentrated to approximately 50–75 mL on a rotary evaporator.
- To this concentrated mixture, 250 mL of hexane is added, and the resulting orange solid is removed by filtration. The filter pad is washed with 50 mL of hexane.
- The filtrate and washings are combined and washed with a 50 mL portion of aqueous saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated on a rotary evaporator to yield a pale-yellow liquid.
- The crude product is purified by passing it through a column (4.5 cm × 30 cm) of neutral alumina using chloroform as the eluant. The desired product moves with the solvent front.
- The first 300–350 mL of eluant, containing the product, is collected.

- Removal of the solvent gives the product, which can be further purified by distillation through a short-path apparatus to yield pure O-ester.[1]

## Spectral Data

The following sections present the key spectral data for **tert-butyl cyclohexanecarboxylate**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

Detailed experimental conditions for the acquisition of the following NMR data, such as the specific solvent and instrument frequency, are not consistently available in the public domain. Researchers should consult specific analytical reports or replicate standard NMR acquisition parameters for esters in deuterated chloroform ( $\text{CDCl}_3$ ) using tetramethylsilane (TMS) as an internal standard.

Table 1:  $^1\text{H}$  NMR Spectral Data for **Tert-butyl Cyclohexanecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2.15 - 2.25	m	1H	CH-C=O
1.85 - 1.95	m	2H	Cyclohexyl $\text{CH}_2$
1.65 - 1.75	m	2H	Cyclohexyl $\text{CH}_2$
1.44	s	9H	$\text{C}(\text{CH}_3)_3$
1.15 - 1.35	m	6H	Cyclohexyl $\text{CH}_2$

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **Tert-butyl Cyclohexanecarboxylate**

Chemical Shift ( $\delta$ ) ppm	Assignment
175.5	C=O
80.2	O-C(CH <sub>3</sub> ) <sub>3</sub>
43.5	CH-C=O
29.2	Cyclohexyl CH <sub>2</sub>
28.1	C(CH <sub>3</sub> ) <sub>3</sub>
25.8	Cyclohexyl CH <sub>2</sub>
25.5	Cyclohexyl CH <sub>2</sub>

Note: The specific assignments of the cyclohexyl carbons can vary and may require further 2D NMR analysis for definitive confirmation.

## Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key IR Absorptions for **Tert-butyl Cyclohexanecarboxylate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2930	Strong	C-H stretch (aliphatic)
2855	Strong	C-H stretch (aliphatic)
1725	Strong	C=O stretch (ester)
1150	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

## Experimental Protocol:

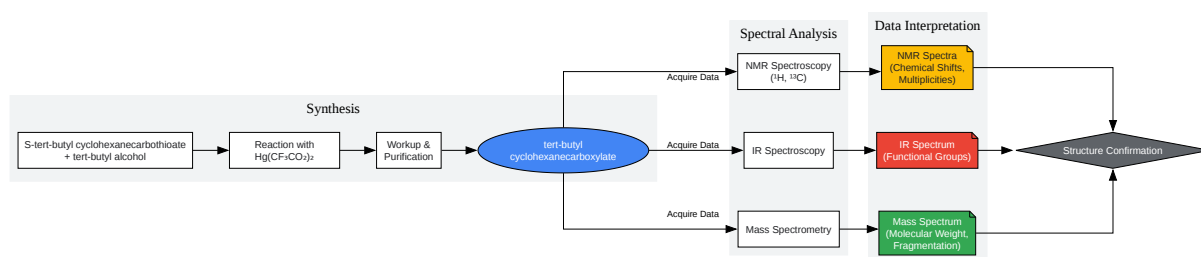
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio ( $m/z$ ).

Table 4: Key Mass Spectrometry Data for **Tert-butyl Cyclohexanecarboxylate**

$m/z$	Relative Intensity (%)	Assignment
184	Moderate	$[M]^+$ (Molecular Ion)
129	Moderate	$[M - C(CH_3)_3]^+$
83	Strong	$[C_6H_{11}]^+$ (Cyclohexyl cation)
57	Very Strong	$[C(CH_3)_3]^+$ (tert-butyl cation)

## Workflow for Spectral Analysis

The following diagram illustrates the general workflow from synthesis to spectral data acquisition and analysis for **tert-butyl cyclohexanecarboxylate**.



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Caption: Workflow from synthesis to spectral analysis.

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## References

- 1. Synthesis of tert-Butyl cyclohexanecarboxylate - Chempedia - LookChem [lookchem.com]
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